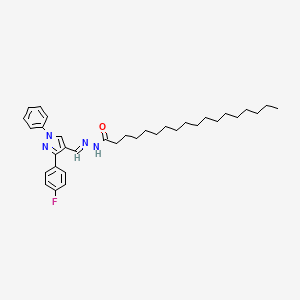
1,3-Bis(trimethylsilyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trimethylsilyl)-2-fluorobenzene is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trimethylsilyl)-2-fluorobenzene typically involves the reaction of 1,3-dibromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,3-Dibromo-2-fluorobenzene+2(Trimethylsilyl chloride)→this compound+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trimethylsilyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the fluorine atom or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include hydroxylated or carboxylated benzene derivatives.
Reduction Reactions: Products can include partially or fully reduced benzene rings.
Scientific Research Applications
1,3-Bis(trimethylsilyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and fluorinated aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsilyl)-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the trimethylsilyl groups and the electron-withdrawing effect of the fluorine atom. This unique electronic environment facilitates various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trimethylsilyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Difluorobenzene: Lacks the trimethylsilyl groups, leading to different electronic properties and reactivity.
1,3-Bis(trimethylsilyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(trimethylsilyl)-2-fluorobenzene is unique due to the combined presence of both trimethylsilyl groups and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
75186-43-5 |
|---|---|
Molecular Formula |
C12H21FSi2 |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
InChI Key |
HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


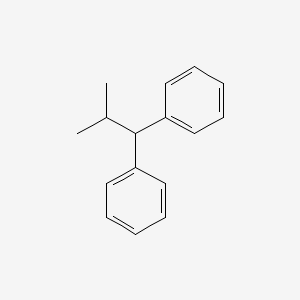
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)

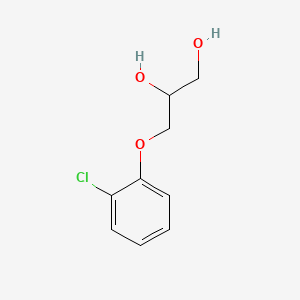

![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
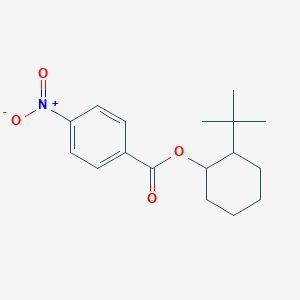
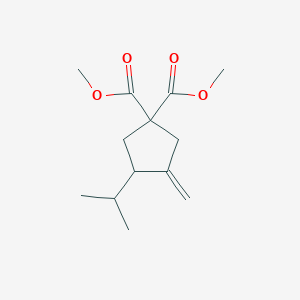
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

